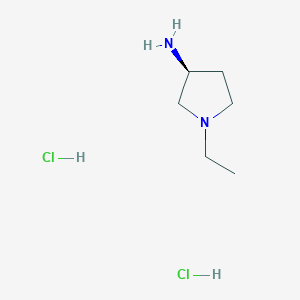

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride

Description

BenchChem offers high-quality (3S)-1-ethylpyrrolidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-1-ethylpyrrolidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-1-ethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPWCWGVVOIHJR-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC[C@@H](C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (3S)-1-ethylpyrrolidin-3-amine Dihydrochloride

Abstract

(3S)-1-ethylpyrrolidin-3-amine and its dihydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry, frequently incorporated into a variety of therapeutic candidates. This guide provides a detailed, field-proven protocol for the synthesis of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. The synthesis is based on a robust and scalable two-step sequence commencing with commercially available (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. The core transformations involve a selective reductive amination to install the N-ethyl group, followed by a straightforward deprotection and salt formation. We elaborate on the mechanistic underpinnings of each step, provide a comprehensive experimental procedure, and detail the necessary analytical characterization to ensure product identity and purity. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction and Strategic Overview

The pyrrolidine scaffold is a privileged structure in drug discovery, and its stereochemically defined derivatives are of high value. (3S)-1-ethylpyrrolidin-3-amine, in particular, serves as a key intermediate for numerous biologically active molecules. The synthesis strategy detailed herein was selected for its efficiency, high stereochemical fidelity, and reliance on common, well-behaved chemical transformations.

The chosen synthetic pathway initiates from (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, a readily available chiral starting material. This strategy offers two key advantages:

-

Stereochemical Control: The chirality is sourced directly from the starting material, obviating the need for asymmetric synthesis or chiral resolution, which can be costly and yield-reducing.

-

Process Robustness: The use of a tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the exocyclic amine before revealing the endocyclic secondary amine. The subsequent reductive amination and deprotection steps are high-yielding and well-documented in chemical literature.[1][2]

The overall transformation is depicted below:

Figure 1: Overall Synthesis Scheme.

Mechanistic Considerations and Process Rationale

Step 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, combining the formation of an imine or iminium ion with an in-situ reduction.[2] In this protocol, the primary amine of the Boc-protected pyrrolidine reacts with acetaldehyde to form an intermediate iminium ion.

Causality of Reagent Selection:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is the reagent of choice for several reasons.[2] It is a mild and selective hydride donor, capable of reducing the protonated iminium ion intermediate much faster than it reduces the starting aldehyde. This selectivity prevents the wasteful consumption of the hydride reagent and the formation of ethanol as a byproduct. Unlike sodium cyanoborohydride (NaCNBH₃), it avoids the use of toxic cyanide salts.[2]

-

Dichloromethane (DCM): DCM is an excellent solvent for this reaction, as it is relatively non-polar, aprotic, and effectively solubilizes both the starting materials and the intermediate iminium ion.

The reaction proceeds at room temperature, which is sufficient to drive the formation of the iminium ion without promoting side reactions.

Step 2: Boc Deprotection and Salt Formation

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a wide range of conditions and its facile removal under acidic conditions.

Causality of Reagent Selection:

-

Hydrochloric Acid (HCl) in Dioxane: A solution of anhydrous HCl in an organic solvent like dioxane is ideal for this step. The strong acid readily cleaves the Boc group, generating tert-butyl cation and carbon dioxide as volatile byproducts. The use of an anhydrous solution is critical to prevent the introduction of water, which could complicate product isolation. The HCl serves a dual purpose: it acts as the deprotection reagent and subsequently protonates the two basic nitrogen atoms of the product to form the stable dihydrochloride salt, which typically precipitates from the reaction medium, simplifying isolation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagent Data

| Reagent | MW ( g/mol ) | Molarity | Eq. | Amount (mmol) | Mass/Volume Used |

| (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | 186.25 | - | 1.0 | 10.0 | 1.86 g |

| Acetaldehyde | 44.05 | - | 1.2 | 12.0 | 0.53 g |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | - | 1.5 | 15.0 | 3.18 g |

| Dichloromethane (DCM) | - | - | - | - | 50 mL |

| 4M HCl in 1,4-Dioxane | - | 4M | 5.0 | 50.0 | 12.5 mL |

| Saturated Sodium Bicarbonate (aq.) | - | - | - | - | ~30 mL |

| Diethyl Ether | - | - | - | - | ~50 mL |

Step-by-Step Procedure

Figure 2: Experimental Workflow Diagram.

Part 1: Synthesis of (S)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.86 g, 10.0 mmol).

-

Dissolve the starting material in dichloromethane (50 mL).

-

Add acetaldehyde (0.53 g, 12.0 mmol) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over approximately 15 minutes. A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, slowly quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude (S)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate as an oil. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride

-

Dissolve the crude oil from the previous step in a minimal amount of methanol or DCM (approx. 10 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

While stirring, add 4M HCl in 1,4-dioxane (12.5 mL, 50.0 mmol) dropwise. A white precipitate will begin to form immediately.

-

Stir the resulting slurry at 0 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 4 hours to ensure complete deprotection and salt formation.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether (~50 mL) to remove any non-polar impurities.

-

Dry the product under high vacuum to a constant weight. The final product, (3S)-1-ethylpyrrolidin-3-amine dihydrochloride, should be a white to off-white crystalline solid.

Characterization and Quality Control

To confirm the identity and purity of the final compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), as well as signals for the pyrrolidine ring protons. The integration of these signals should correspond to the expected number of protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of carbon signals corresponding to the product structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a parent ion peak corresponding to the free base of the product ([M+H]⁺).

-

Melting Point (MP): The synthesized dihydrochloride salt should have a sharp melting point, which can be compared to literature values.

Safety and Handling

-

Acetaldehyde: Is volatile, flammable, and an irritant. Handle only in a fume hood.

-

Dichloromethane (DCM): Is a suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Quench carefully.

-

4M HCl in Dioxane: Is highly corrosive. Handle with extreme care, wearing acid-resistant gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. An-Najah National University. Retrieved from [Link]

-

Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Retrieved from [Link]

-

Wilhelmsen, C. A. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Western Michigan University ScholarWorks. Retrieved from [Link]

- Google Patents. (n.d.). US10981923B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.

-

Dereddi, A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 14(17), 4438–4441. Retrieved from [Link]

- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

- Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.

-

Ilyin, A. P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7546. Retrieved from [Link]

-

Ilyin, A. P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7546. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Oxetanone. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of (3S)-1-Ethylpyrrolidin-3-Amine Dihydrochloride: A Key Building Block for Drug Discovery

Executive Summary

(3S)-1-Ethylpyrrolidin-3-amine dihydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereodefined pyrrolidine core and two basic nitrogen atoms, makes it a valuable component for introducing specific spatial arrangements and modulating the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Due to the limited availability of consolidated experimental data in public literature, this document serves as a foundational resource for researchers by not only presenting known information but also detailing the authoritative experimental protocols required for its full characterization. We delve into the structural identity, expected properties such as solubility, pKa, and lipophilicity, and the analytical methodologies essential for structural verification and purity assessment. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in their discovery programs.

Introduction: The Strategic Value of Chiral Pyrrolidines

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. Its non-planar, five-membered structure allows for the precise three-dimensional positioning of substituents, enabling highly specific interactions with biological targets. The introduction of a chiral center, as in the (3S) configuration of the title compound, further refines this spatial control, which is critical for optimizing efficacy and minimizing off-target effects.

(3S)-1-Ethylpyrrolidin-3-amine dihydrochloride offers two key strategic advantages:

-

Stereochemical Control: The fixed (S)-configuration at the C3 position is crucial for enantioselective synthesis, allowing for the development of stereoisomerically pure drugs.

-

Modulation of Physicochemical Properties: The presence of two basic nitrogen atoms—a tertiary amine within the ring and a primary amine as a substituent—profoundly influences the properties of any resulting API. Understanding the pKa, solubility, and lipophilicity of this building block is paramount for predicting and engineering the drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME) of the final molecule.

This guide provides an in-depth analysis of these properties, bridging the gap between the compound's structural potential and its practical application.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the cornerstone of all subsequent analysis. The dihydrochloride salt form significantly impacts its physical properties, particularly stability and solubility, compared to its free base form.

| Property | Value | Source |

| Systematic Name | (3S)-1-ethylpyrrolidin-3-amine dihydrochloride | [1][2] |

| CAS Number | 1336912-66-3 | [1][3][4] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][3][4][5] |

| Molecular Weight | 187.11 g/mol | [1][3][4][5][6] |

| Parent Free Base | (3S)-1-ethylpyrrolidin-3-amine (CAS: 216667-65-1) | [7] |

| Parent MW | 114.19 g/mol | [4][7] |

| InChI | InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 | [1] |

The structure consists of a pyrrolidine ring where the nitrogen atom is substituted with an ethyl group. A primary amine is attached to the chiral carbon at position 3, which has the (S) stereochemical configuration. In the dihydrochloride form, both the tertiary ring nitrogen and the primary exocyclic nitrogen are protonated, forming ammonium chloride salts.

Conceptual Synthetic Strategy

Chiral building blocks like (3S)-1-ethylpyrrolidin-3-amine are typically synthesized from readily available materials from the "chiral pool," such as amino acids, to ensure high enantiomeric purity. Routes often start from materials like L-aspartic acid or trans-4-hydroxy-L-proline.[8][9] The general synthetic logic involves the formation of the pyrrolidine ring, installation of the amine functionality with stereochemical control, N-ethylation, and final salt formation.

Caption: Conceptual workflow for the synthesis of the target compound.

Core Physicochemical Properties and Experimental Determination

The following sections detail the key physicochemical properties and provide robust, field-proven protocols for their experimental determination.

Solid-State Properties: Melting Point

-

Theoretical Importance: The melting point is a critical indicator of a crystalline solid's purity and identity. A sharp melting range typically signifies high purity. For a salt, the melting point is often accompanied by decomposition, which is also a key characteristic.

-

Expected Characteristics: As a crystalline salt, a relatively high melting point is expected. This value is not consistently reported in public literature, making its experimental determination essential.

-

Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument using certified indium standard for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

-

Instrumentation: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature beyond the expected melt (e.g., 250 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. Note any exothermic events that may indicate decomposition.

-

Aqueous Solubility

-

Theoretical Importance: Aqueous solubility is a master variable in drug development, directly influencing oral bioavailability, formulation options, and the ability to prepare stock solutions for biological assays.

-

Expected Characteristics: The dihydrochloride salt form is designed to impart high water solubility. The two protonated amine groups can readily engage in hydrogen bonding with water molecules. Solubility is expected to be pH-dependent.

-

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method (OECD 105)

-

Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase to be used for analysis.

-

Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically HPLC-UV (after derivatization) or LC-MS/MS, against a standard curve of known concentrations.

-

Ionization Constant (pKa)

-

Theoretical Importance: The pKa values dictate the ionization state of the molecule at any given pH. For this compound with two basic centers, there will be two pKa values. This is critical for predicting its behavior at physiological pH (~7.4), which in turn governs its solubility, membrane permeability, and interaction with biological targets.

-

Expected Characteristics: The tertiary amine within the pyrrolidine ring is expected to have a higher pKa (likely ~10-11, similar to other N-alkyl pyrrolidines) than the primary amine (likely ~9-10). Precise values require experimental determination.

-

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare an accurate solution of the compound (e.g., 0.01 M) in degassed, deionized water.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized strong acid (e.g., 0.1 M HCl) if starting from the free base, or a strong base (e.g., 0.1 M NaOH) if starting from the dihydrochloride salt.

-

Titration: Titrate the sample solution with the titrant, recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The two equivalence points will be visible as inflection points. The pKa values are determined from the pH at the half-equivalence points. Specialized software is often used to calculate the pKa from the first derivative of the titration curve.

-

Lipophilicity (LogP / LogD)

-

Theoretical Importance: Lipophilicity, or the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its plasma protein binding, and its overall ADME profile.

-

LogP: The partition coefficient of the neutral (free base) form of the molecule between octanol and water.

-

LogD: The distribution coefficient, which measures the partitioning of all species (ionized and neutral) at a specific pH. For this compound, LogD at pH 7.4 is the most biologically relevant parameter.

-

-

Expected Characteristics: The neutral free base has both alkyl and amine character, suggesting a moderate LogP. As a dihydrochloride salt, the molecule is highly polar, and its LogD at pH 7.4 will be significantly lower (more hydrophilic) than its LogP because it will be predominantly in its protonated, charged form.

-

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the vial vigorously for 1-3 hours to allow for partitioning, then centrifuge to ensure complete phase separation.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., LC-MS/MS).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous).

-

Spectroscopic and Analytical Characterization

A suite of analytical techniques is required to confirm the structure and purity of the compound.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the proton framework, while ¹³C NMR identifies all unique carbon environments.

-

Predicted Spectral Features:

-

¹H NMR (in D₂O): Expect signals for the ethyl group (a triplet and a quartet), multiple complex signals for the diastereotopic protons of the pyrrolidine ring, and a signal for the methine proton at the C3 chiral center. The N-H protons will exchange with D₂O and may not be visible.

-

¹³C NMR (in D₂O): Expect 6 unique carbon signals corresponding to the two ethyl carbons and the four distinct carbons of the pyrrolidine ring.

-

-

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of an internal standard (e.g., TMS or TMSP) if quantitative analysis is needed.

-

Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Interpretation: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure, supported by 2D NMR experiments (e.g., COSY, HSQC) if necessary.

-

Mass Spectrometry (MS)

-

Purpose: MS provides the exact mass of the molecule, confirming its elemental composition.

-

Predicted Spectral Features: Using electrospray ionization in positive mode (ESI+), the primary ion observed will be for the cationic free base [M+H]⁺, where M is C₆H₁₄N₂. The expected monoisotopic mass for [C₆H₁₅N₂]⁺ is approximately 115.1235 m/z.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water.

-

Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass. The difference should be less than 5 ppm.

-

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Purpose: HPLC is the standard method for determining the purity of a compound by separating it from any impurities.

-

Causality Behind Experimental Choice: The target molecule lacks a strong UV chromophore, making direct detection by HPLC-UV challenging and insensitive. A common and effective strategy in this scenario is pre-column derivatization to attach a UV-active tag to the amine groups.[10] Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is an excellent choice as it reacts cleanly with both primary and secondary amines.

-

Experimental Protocol: Purity by RP-HPLC with Pre-Column Derivatization

-

Derivatization: a. Dissolve a known amount of the compound (e.g., 5 mg) in a vial with 1 mL of a solvent mixture like methanol/water. b. Add a slight excess of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloride and deprotonate the amines.[10] c. Add an excess of Boc anhydride (Boc₂O) and allow the reaction to proceed at room temperature for several hours.[10]

-

Sample Preparation: Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 0.5 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the Boc group absorbs (e.g., 210-220 nm).[10]

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of the main peak using the area percent method.

-

Conclusion

(3S)-1-Ethylpyrrolidin-3-amine dihydrochloride is a high-value chiral building block whose utility in drug discovery is directly tied to its physicochemical properties. While publicly available data is sparse, this guide establishes a comprehensive framework for its characterization. By employing the authoritative protocols detailed herein for determining properties such as solubility, pKa, and lipophilicity, and for confirming structure and purity via spectroscopic and chromatographic methods, researchers can proceed with confidence. A thorough understanding of these fundamental characteristics is not merely an academic exercise; it is a prerequisite for the rational design of novel therapeutics and for accelerating the journey from chemical synthesis to clinical success.

References

-

An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

PubChem. (n.d.). N,N-dimethylpyrrolidin-3-amine dihydrochloride. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

-

Chemsrc. (n.d.). (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. Retrieved January 20, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. (3S)-1-ethylpyrrolidin-3-amine dihydrochloride_Adamas试剂 [labgogo.com]

- 3. 1336912-66-3|(S)-1-Ethylpyrrolidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. N,N-dimethylpyrrolidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 22120278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 216667-65-1|(S)-1-Ethylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]

- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

A Technical Guide to (3S)-1-ethylpyrrolidin-3-amine dihydrochloride: A Chiral Building Block for Advanced Drug Discovery

This technical guide provides an in-depth overview of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride (CAS Number: 1336912-66-3), a chiral amine of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, plausible synthetic pathways, potential applications as a strategic building block, quality control methodologies, and essential safety protocols. This document is designed to be a comprehensive resource, blending established chemical principles with practical, field-proven insights.

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic rings, often leading to enhanced target specificity and improved pharmacokinetic profiles.[2] The introduction of stereocenters into this scaffold, as seen in (3S)-1-ethylpyrrolidin-3-amine, provides the molecular architecture necessary for precise interactions with biological targets, a cornerstone of modern drug design.[3]

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride presents itself as a valuable chiral building block, offering two points for molecular elaboration: the secondary amine within the pyrrolidine ring and the primary amine at the C3 position. The defined (S)-stereochemistry is crucial for creating enantiomerically pure drugs, which can offer improved efficacy and a better safety profile by minimizing off-target effects associated with an unwanted enantiomer.[4]

Physicochemical & Structural Properties

A foundational understanding of a compound's properties is critical for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1336912-66-3 | [5] |

| Molecular Formula | C6H16Cl2N2 | [5] |

| Molecular Weight | 187.11 g/mol | [5] |

| Synonyms | (3S)-1-ethyl-3-pyrrolidinamine dihydrochloride | N/A |

| Appearance | Typically a solid | Inferred |

| Storage | Inert atmosphere, room temperature | [5] |

Synthesis and Stereochemical Control

While specific, peer-reviewed synthetic procedures for (3S)-1-ethylpyrrolidin-3-amine dihydrochloride are not extensively published, a robust and stereocontrolled synthesis can be logically devised from established methodologies for chiral 3-aminopyrrolidines and subsequent N-alkylation. The primary challenge lies in establishing and maintaining the (S)-stereocenter at the C3 position.

Proposed Synthetic Pathway

A highly effective strategy begins with an enantiomerically pure starting material, such as (R)-3-hydroxypyrrolidine, and proceeds through a stereospecific SN2 reaction to invert the chiral center, thus setting the desired (S)-configuration.

Caption: Proposed synthetic workflow for (3S)-1-ethylpyrrolidin-3-amine dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on related syntheses.[6][7] Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of (S)-1-Boc-3-azidopyrrolidine

-

N-Protection: Dissolve (R)-3-hydroxypyrrolidine hydrochloride in a suitable solvent like methanol. Add a base such as potassium carbonate, cool to 0-5°C, and then add di-tert-butyl dicarbonate ((Boc)₂O).[8] Allow the reaction to warm to room temperature and stir for several hours. After workup, (R)-1-Boc-3-hydroxypyrrolidine is obtained.

-

Sulfonylation: Dissolve the protected alcohol in dichloromethane and cool to 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride (MsCl). The formation of a mesylate group transforms the hydroxyl into a good leaving group.[6]

-

Azidation (SN2 Reaction): The mesylated intermediate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This nucleophilic substitution proceeds with inversion of stereochemistry, yielding (S)-1-Boc-3-azidopyrrolidine. This step is critical for establishing the desired (S)-configuration.[6]

Step 2: Synthesis of (S)-1-Boc-3-aminopyrrolidine

-

Reduction: The azide group is reduced to a primary amine. A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[7] This reduction is typically clean and high-yielding.

Step 3: N-Ethylation and Salt Formation

-

Reductive Amination: The most direct method for N-ethylation is reductive amination. The synthesized (S)-1-Boc-3-aminopyrrolidine is reacted with acetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is favored for its high selectivity and mild conditions.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions. Dissolving the N-ethylated intermediate in a solvent like dioxane or methanol and bubbling hydrogen chloride gas, or adding a solution of HCl in a suitable solvent, will simultaneously cleave the Boc group and form the dihydrochloride salt.[6] The final product can then be isolated by filtration or evaporation.

Applications in Drug Discovery

The true value of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride lies in its role as a versatile synthon for creating more complex molecules with therapeutic potential. Its bifunctional nature allows for diverse synthetic elaborations.

Scaffold for Novel Therapeutics

Chiral aminopyrrolidines are integral components of compounds targeting a wide range of diseases. They have been incorporated into:

-

Kinase Inhibitors: The aminopyrrolidine scaffold has been explored for the development of dual Abl and PI3K inhibitors for cancer therapy.

-

Antiviral Agents: The specific stereochemistry is often crucial for fitting into the active sites of viral enzymes.

-

Neuroactive Compounds: Due to their structural motifs, they are used in the synthesis of ligands for various receptors in the central nervous system.[2]

Logical Flow of Use in Medicinal Chemistry

Caption: Typical workflow for utilizing the title compound in a drug discovery program.

Quality Control and Analytical Methods

Ensuring the purity and identity of chiral building blocks is paramount for reproducible and successful synthetic campaigns.

Purity Assessment by HPLC

Direct analysis of small, polar amines by reverse-phase HPLC can be challenging due to poor retention. A robust method involves pre-column derivatization to attach a chromophore, making the analyte more amenable to UV detection and chromatographic separation.[1]

Protocol: Pre-column Derivatization with Boc Anhydride [1]

-

Sample Preparation: Dissolve a known quantity of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride in methanol.

-

Derivatization: Add triethylamine to neutralize the hydrochloride salts, followed by Boc anhydride. The reaction is typically stirred at room temperature for several hours.

-

Analysis: The resulting Boc-protected derivative, which now has a UV-active carbonyl group, can be analyzed by reverse-phase HPLC.

-

Column: C18 column (e.g., Phenomenex Gimini)

-

Mobile Phase: A gradient of water and methanol or acetonitrile.

-

Detection: UV at ~210 nm.

-

Quantification: Purity is determined by the area percentage of the main peak.

-

Structural Confirmation

-

NMR Spectroscopy (¹H, ¹³C): NMR is essential for confirming the chemical structure. The spectra would be expected to show signals corresponding to the ethyl group, the pyrrolidine ring protons, and the protons adjacent to the nitrogen atoms.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base.

Many commercial suppliers can provide certificates of analysis with this data upon request.[5]

Safety, Handling, and Storage

Proper handling of all chemical reagents is crucial for laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related aminopyrrolidine derivatives can provide a strong basis for a safety assessment.[9][10]

Hazard Identification

Based on analogous compounds, (3S)-1-ethylpyrrolidin-3-amine dihydrochloride should be handled as a substance that is potentially:

-

Corrosive: Causes severe skin burns and eye damage.

-

Harmful if swallowed or inhaled. [9]

-

An irritant to the respiratory system. [10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] The compound should be stored under an inert atmosphere to prevent degradation.[5]

Conclusion

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride is a high-value chiral building block with significant potential in the field of drug discovery. Its defined stereochemistry and bifunctional nature provide a versatile platform for the synthesis of novel, enantiomerically pure therapeutic agents. A thorough understanding of its synthesis, handling requirements, and analytical characterization is essential for its effective and safe utilization in research and development. This guide provides a comprehensive framework for scientists to leverage the strategic advantages offered by this important chemical entity.

References

- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Online] Available at: [Link]

- Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

- Google Patents. (2023). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

-

ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Online] Available at: [Link]

- Google Patents. (2002). EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof.

- Google Patents. (1997). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online] Available at: [Link]

-

PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Online] Available at: [Link]

-

An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. [Online] Available at: [Link]

-

PubChem. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. [Online] Available at: [Link]

-

National Institutes of Health. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. [Online] Available at: [Link]

- Google Patents. (2015). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

Sources

- 1. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1336912-66-3|(S)-1-Ethylpyrrolidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 7. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]

- 8. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Molecular Structure and Synthesis of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride

This guide provides a comprehensive technical overview of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride, a chiral building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular structure, stereospecific synthesis, and analytical characterization, contextualized by the broader significance of the pyrrolidine scaffold in medicinal chemistry.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone in the design of novel therapeutics.[1] Its prevalence in over 20 FDA-approved drugs underscores its importance.[2] The power of the pyrrolidine ring lies in its three-dimensional, sp³-hybridized nature, which allows for a greater exploration of pharmacophore space compared to flat, aromatic systems.[1] This non-planar structure, characterized by a phenomenon known as "pseudorotation," provides distinct spatial orientations for substituents, which is critical for achieving specific biological profiles and high-affinity binding to enantioselective protein targets.

Molecular Structure and Physicochemical Properties

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride is the hydrochloride salt of the chiral amine (3S)-1-ethylpyrrolidin-3-amine. The presence of the stereocenter at the 3-position of the pyrrolidine ring is crucial for its application in developing stereospecific pharmaceuticals.

| Property | Value | Source |

| CAS Number | 1336912-66-3 | [3] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [3][4] |

| Molecular Weight | 187.11 g/mol | [3][4] |

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for experimental handling and biological testing.

Figure 1. 2D representation of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride.

Stereospecific Synthesis

Figure 2. Proposed synthetic workflow for (3S)-1-ethylpyrrolidin-3-amine dihydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-1-ethylpyrrolidin-3-ol

-

To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at 50°C for 16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-1-ethylpyrrolidin-3-ol.

Step 2: Synthesis of (S)-1-ethylpyrrolidin-3-yl methanesulfonate

-

Dissolve (S)-1-ethylpyrrolidin-3-ol (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

-

Add triethylamine (1.5 eq).

-

Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4 hours.

-

Quench the reaction with water and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which can be used in the next step without further purification.

Step 3: Synthesis of (R)-3-azido-1-ethylpyrrolidine

-

Dissolve the crude (S)-1-ethylpyrrolidin-3-yl methanesulfonate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12 hours. This SN2 reaction proceeds with an inversion of stereochemistry.

-

Cool the reaction mixture to room temperature and pour into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (R)-3-azido-1-ethylpyrrolidine.

Step 4: Synthesis of (S)-1-ethylpyrrolidin-3-amine

-

Dissolve (R)-3-azido-1-ethylpyrrolidine (1.0 eq) in methanol.

-

Add palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8 hours. The reduction of the azide to the amine does not affect the stereocenter.

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain (S)-1-ethylpyrrolidin-3-amine.

Step 5: Synthesis of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride

-

Dissolve the crude (S)-1-ethylpyrrolidin-3-amine in diethyl ether.

-

Cool the solution to 0°C.

-

Add a solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.

-

A precipitate will form. Stir for an additional 30 minutes at 0°C.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3S)-1-ethylpyrrolidin-3-amine dihydrochloride as a white solid.

Structural Elucidation and Analytical Characterization

Comprehensive structural analysis is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons), as well as complex multiplets for the pyrrolidine ring protons. The chemical shifts will be influenced by the protonation state of the nitrogens.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The two carbons of the ethyl group and the four carbons of the pyrrolidine ring should be distinguishable.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base. Electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ for the free base (C₆H₁₄N₂) would be at m/z 115.12.

Applications in Drug Development

The (3S)-3-aminopyrrolidine scaffold is a key component in a variety of biologically active compounds, highlighting its potential in medicinal chemistry.

-

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Substituted 3-aminopyrrolidines have been identified as potent MCH-R1 antagonists, which are being investigated for the treatment of obesity.[7]

-

Dual Abl and PI3K Inhibitors: The (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), which could be beneficial in treating certain cancers.[8]

-

N-acylethanolamine acid amidase (NAAA) inhibitors: Pyrrolidine derivatives have been synthesized and evaluated as NAAA inhibitors for their potential anti-inflammatory and analgesic effects.[9]

The chirality at the 3-position is often crucial for the specific interactions with biological targets, leading to improved potency and selectivity of the drug candidates.

Safety and Handling

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride is a valuable chiral building block for drug discovery and development. Its stereodefined three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutics targeting a range of biological pathways. The synthetic route outlined in this guide, based on established chemical transformations, provides a reliable method for its preparation. Further exploration of this and related chiral pyrrolidines will undoubtedly continue to enrich the pipeline of new drug candidates.

References

- Kim, N., Meyers, K. M., Mendez-Andino, J. L., Warshakoon, N. C., Ji, W., Wos, J. A., Colson, A., Mitchell, M. C., Davis, J. R., Pinney, B. B., Reizes, O., & Hu, X. E. (2006). Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. Bioorganic & medicinal chemistry letters, 16(20), 5445–5450.

- Zhang, C., Tan, C., Zu, X., Zhai, X., Liu, F., Chu, B., Ma, X., Chen, Y., Gong, P., & Jiang, Y. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European journal of medicinal chemistry, 46(4), 1434–1440.

- Vitale, P., Scilimati, A., & Mangiatordi, G. F. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 25(19), 4533.

- Sirin, Y., Kantar, C., Sari, S., Akalin, E., Sasmaz, S., & Arslan, O. (2021). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Journal of Molecular Structure, 1225, 129272.

- Varlamov, A. V., Borisova, T. N., & Krapivin, G. D. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4995.

- Ukrainets, I. V., Petrushova, L. A., Dzyubenko, S. P., & Sim, G. (2012). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride.

- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

- Google Patents. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.

- Google Patents. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.

- Wang, J., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC medicinal chemistry, 10(2), 209–221.

-

European Patent Office. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives. Available from: [Link].

-

PubChem. 3-Aminopyrrolidine. Available from: [Link].

- Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of organic chemistry, 68(25), 9612–9617.

-

PubChem. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Available from: [Link].

-

National Institute of Standards and Technology. Pyrrolidine. Available from: [Link].

-

PubChem. 1-Ethylpyrrolidine. Available from: [Link].

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link].

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. 1336912-66-3|(S)-1-Ethylpyrrolidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to Elucidating the Mechanism of Action for Novel Pyrrolidine-Based Compounds: A Case Study Approach

Senior Application Scientist Note: The subject of this technical guide, (3S)-1-ethylpyrrolidin-3-amine dihydrochloride, is a specific chemical entity for which, after a comprehensive literature review, no publicly available data on its mechanism of action, biological targets, or pharmacological effects exists. It is cataloged by chemical suppliers, but its biological activity remains uncharacterized in peer-reviewed literature.

Therefore, this document will not describe a known mechanism of action. Instead, it will serve as an in-depth, methodological whitepaper outlining a robust, scientifically-grounded strategy that a researcher, scientist, or drug development professional would employ to determine the mechanism of action for a novel compound such as (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. We will use this compound as our hypothetical subject to illustrate the principles and protocols of mechanism-of-action (MoA) studies.

Part 1: The Pyrrolidine Scaffold - A Foundation of Diverse Bioactivity

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in nature and medicine stems from its unique structural properties. The non-planar, sp3-hybridized nature of the ring provides three-dimensional diversity crucial for specific interactions with biological targets.[1] This scaffold is a key component in numerous natural alkaloids, such as nicotine and hygrine, as well as in a wide array of synthetic drugs with applications ranging from antibiotics to central nervous system agents.[2][3][4]

Pyrrolidine derivatives have been successfully developed as:

The broad therapeutic potential of this scaffold underscores the importance of systematically characterizing novel derivatives like (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. The following sections detail a comprehensive workflow for such a characterization.

Part 2: A Step-by-Step Workflow for Mechanism of Action Elucidation

The process of defining a compound's MoA is a multi-stage investigation that moves from broad, unbiased screening to highly specific target validation and pathway analysis.

Stage 1: Target Identification and Initial Biological Profiling

The first critical step is to identify the biological macromolecules (e.g., proteins, enzymes, receptors) with which the compound interacts. This is often approached with a combination of computational and experimental screening methods.

Experimental Protocol: Phenotypic Screening & Target Deconvolution

-

High-Content Imaging (HCI):

-

Objective: To observe the compound's effect on cell morphology and key cellular events in an unbiased manner.

-

Methodology:

-

Plate a panel of diverse human cell lines (e.g., A549 lung carcinoma, U-2 OS osteosarcoma) in 384-well, optically clear plates.

-

Treat cells with a concentration gradient of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride (e.g., 10 nM to 100 µM) for 24-48 hours. Include vehicle (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis).

-

Fix the cells and stain with a cocktail of fluorescent dyes targeting the nucleus (DAPI), cytoplasm (CellMask), and cytoskeleton (Phalloidin).

-

Acquire images using an automated high-content imaging system.

-

Analyze images to quantify dozens of cellular features (e.g., nuclear size, cell shape, mitochondrial mass, cytoskeletal integrity).

-

-

Causality: A distinct phenotypic profile (e.g., cell cycle arrest at G2/M phase, specific disruption of actin filaments) provides the first clue to the compound's biological impact and helps prioritize subsequent assays.

-

-

Affinity-Based Target Identification (e.g., Chemical Proteomics):

-

Objective: To directly identify protein binding partners.

-

Methodology:

-

Synthesize a derivative of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride functionalized with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).

-

Incubate this probe with cell lysate or live cells.

-

For photo-affinity probes, irradiate with UV light to covalently link the probe to its binding partners.

-

Lyse the cells (if not already done) and enrich the probe-protein complexes using streptavidin-coated beads.

-

Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Trustworthiness: This protocol includes a crucial control: a competition experiment where the incubation is performed in the presence of an excess of the original, unmodified compound. True targets will show significantly reduced binding to the probe in this condition.

-

Data Presentation: Target Prioritization

Identified proteins are ranked based on enrichment scores and statistical significance from the mass spectrometry data.

| Rank | Protein Target (Gene Name) | Enrichment Fold-Change | p-value (Competition) | Putative Function |

| 1 | Protein Kinase X (PKX) | 15.2 | < 0.001 | Serine/Threonine Kinase |

| 2 | Transporter Y (TPY) | 9.8 | < 0.005 | Solute Carrier |

| 3 | E3 Ligase Z (E3Z) | 7.1 | < 0.01 | Protein Ubiquitination |

Workflow Diagram: Target Identification

Below is a diagram illustrating the logical flow from broad screening to a prioritized list of potential molecular targets.

Caption: Figure 1: Workflow for Target Identification and Hypothesis Generation.

Stage 2: In Vitro Target Validation and Characterization

Once high-confidence targets are identified, the next step is to validate the interaction using purified components and quantify its biochemical consequences. Assuming "Protein Kinase X (PKX)" was the top hit, we would proceed as follows.

Experimental Protocol: Kinase Inhibition Assay

-

Objective: To determine if the compound directly inhibits the enzymatic activity of PKX and to quantify its potency (IC50).

-

Methodology:

-

Use a recombinant, purified PKX enzyme.

-

Utilize an in vitro kinase assay kit (e.g., ADP-Glo™), which measures ADP production as an indicator of kinase activity.

-

In a 384-well plate, set up reactions containing PKX, its specific peptide substrate, and ATP.

-

Add (3S)-1-ethylpyrrolidin-3-amine dihydrochloride across a wide range of concentrations (e.g., 11-point serial dilution from 100 µM to 1 pM).

-

Incubate for the specified reaction time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the luminescence signal according to the manufacturer's protocol. The signal is inversely proportional to kinase activity.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

-

Authoritative Grounding: This method is a gold standard for quantifying enzyme inhibition and results are directly comparable across different studies and compounds.

Data Presentation: Potency and Selectivity

The compound's potency against the primary target is compared to its activity against other related kinases to assess selectivity.

| Kinase Target | IC50 (nM) |

| PKX (Primary Target) | 15.3 |

| PKA (Off-Target) | > 10,000 |

| PKC (Off-Target) | 4,520 |

| CDK2 (Off-Target) | > 10,000 |

Stage 3: Cellular Pathway Analysis

Confirming that the compound engages its target in a cellular context and modulates the downstream signaling pathway is a critical validation step.

Experimental Protocol: Target Engagement & Pathway Modulation

-

Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm direct binding of the compound to PKX inside intact cells.

-

Methodology:

-

Treat cultured cells with either vehicle or a saturating concentration of the compound.

-

Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

-

Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

-

Analyze the amount of soluble PKX remaining at each temperature using Western blotting.

-

-

Causality: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve for PKX in compound-treated cells is strong evidence of target engagement.

-

-

Phospho-Protein Western Blot:

-

Objective: To verify that the compound inhibits the known downstream signaling pathway of PKX.

-

Methodology:

-

Treat cells with increasing concentrations of the compound for a defined period (e.g., 2 hours).

-

Lyse the cells and quantify total protein concentration.

-

Perform SDS-PAGE and Western blot analysis using antibodies specific for the phosphorylated form of a known PKX substrate (p-SubstrateY) and for total PKX.

-

-

Trustworthiness: A dose-dependent decrease in the p-SubstrateY signal, without a change in total PKX levels, demonstrates specific inhibition of the kinase's activity within the cell.

-

Signaling Pathway Diagram

This diagram illustrates the hypothesized mechanism: the compound inhibits PKX, preventing the phosphorylation of Substrate Y, which in turn blocks a downstream cellular process.

Caption: Figure 2: Hypothesized Signaling Pathway of Action.

Conclusion

While the specific mechanism of action for (3S)-1-ethylpyrrolidin-3-amine dihydrochloride is currently unknown, the pyrrolidine scaffold it is built upon is of significant interest to the drug discovery community. The systematic, multi-layered research strategy outlined in this guide—from unbiased phenotypic screening and target identification to specific biochemical and cellular validation—represents a robust and reliable path to elucidating its biological function. This workflow ensures scientific integrity by building a chain of evidence from the molecular interaction to the cellular consequence, providing the foundational knowledge required for any future therapeutic development.

References

-

D'Andrea, P., & Ciotta, G. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7248. [Link]

-

Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-7. [Link]

-

Al-Ostath, A., et al. (2021). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 26(11), 3362. [Link]

-

Sharma, V., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(19), 5919. [Link]

-

Sirin, S., et al. (2021). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Journal of Molecular Structure, 1244, 130687. [Link]

-

Kumar, R., & Kumar, P. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

-

Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 156-164. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives [ouci.dntb.gov.ua]

- 10. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Nuances: A Technical Guide to the Safe Handling of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride is a specialized building block in medicinal chemistry and drug development. As a chiral amine salt, its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound, moving beyond rote procedural lists to explain the rationale behind each recommendation.

Section 1: Compound Profile and Hazard Identification

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride is a salt, which significantly influences its physical and chemical properties compared to its free-base form. It is crucial to understand that while the core hazards may stem from the amine functional group, the dihydrochloride formulation dictates its presentation as a solid and modifies its reactivity profile.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C6H16Cl2N2 | [1][2][3][4][5] |

| Molecular Weight | 187.11 g/mol | [1][2][3][4][5] |

| CAS Number | 1336912-66-3 | [1][4] |

| Appearance | Solid (Assumed based on dihydrochloride salt form) | General Chemical Knowledge |

| Solubility | Expected to be soluble in water | General Chemical Knowledge |

| Storage Temperature | Room temperature, under inert atmosphere | [4] |

GHS Hazard Identification and Classification

Based on available data, (3S)-1-ethylpyrrolidin-3-amine dihydrochloride is classified with the following hazards:

-

Signal Word: Warning[1]

-

Hazard Statements:

It is imperative to note that while the free-base, (3S)-1-ethylpyrrolidin-3-amine, is not extensively documented, related pyrrolidine compounds are known to be flammable and corrosive. The dihydrochloride salt form mitigates the risk of flammability but retains irritant and harmful properties. The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.

Caption: Logical flow from hazard identification to risk mitigation strategies.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for handling (3S)-1-ethylpyrrolidin-3-amine dihydrochloride.

Engineering Controls

The primary engineering control for handling this compound, particularly when dealing with the powder form, is a certified chemical fume hood.[6] This is crucial to mitigate the risk of inhaling the powder, which can cause respiratory irritation.[1] The fume hood should have adequate airflow, and work should be conducted at least six inches inside the sash.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye exposure. The following table outlines the recommended PPE.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles that can cause serious eye irritation.[6][7] |

| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, which can cause irritation.[6][7] Gloves should be inspected before use and changed immediately if contaminated. |

| Body Protection | Laboratory coat | Protects against accidental spills on clothing and skin. |

| Respiratory Protection | Not typically required if handled in a fume hood. If weighing outside of a hood, a NIOSH-approved respirator with a particulate filter may be necessary. | To prevent inhalation of the powder, which can cause respiratory irritation. |

The following workflow diagram illustrates the decision-making process for selecting and using PPE.

Caption: Decision workflow for selecting appropriate PPE.

Hygiene Practices

Good laboratory hygiene is a critical component of safe handling.

-

Avoid eating, drinking, or smoking in areas where chemicals are handled.[8]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]

-

Do not use mouth suction for pipetting.[8]

Section 3: Storage and Disposal

Proper storage and disposal are vital to maintain the stability of the compound and prevent environmental contamination.

Storage

(3S)-1-ethylpyrrolidin-3-amine dihydrochloride should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere.[4] This is to protect it from moisture and atmospheric contaminants. Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal

Dispose of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride and any contaminated materials in accordance with all applicable federal, state, and local regulations.[7] Chemical waste should be handled by a licensed waste disposal company. Do not dispose of down the drain.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

In the event of a spill:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

Ventilate the area.

References

- Apollo Scientific. (n.d.). Pyrrolidine Safety Data Sheet.

- Labsolu. (n.d.). (3S)-1-ethylpyrrolidin-3-amine dihydrochloride.

- BLDpharm. (n.d.). (S)-1-Ethylpyrrolidin-3-amine dihydrochloride.

- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

- University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.

- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

-

PubChem. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethylpyrrolidin-3-amine dihydrochloride. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. labsolu.ca [labsolu.ca]

- 3. capotchem.cn [capotchem.cn]

- 4. 1336912-66-3|(S)-1-Ethylpyrrolidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. N,N-dimethylpyrrolidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 22120278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of (3S)-1-ethylpyrrolidin-3-amine Dihydrochloride

Introduction